4-Bromo-2,5-dimethoxytoluene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

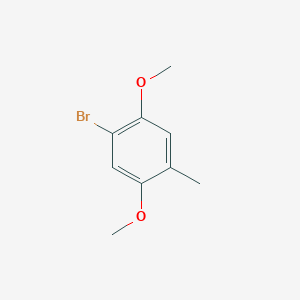

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2,5-dimethoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRBZEYUYXQONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349158 | |

| Record name | 4-BROMO-2,5-DIMETHOXYTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13321-74-9 | |

| Record name | 1-Bromo-2,5-dimethoxy-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13321-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMO-2,5-DIMETHOXYTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,5-dimethoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,5-dimethoxytoluene

CAS Number: 13321-74-9

This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethoxytoluene, a halogenated aromatic ether. The information presented is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. This document covers the chemical and physical properties, a detailed synthesis protocol, safety and handling information, and a discussion of the known applications and biological context of this compound and its structurally related analogs.

Chemical and Physical Properties

This compound, also known as 1-bromo-2,5-dimethoxy-4-methylbenzene, is a solid at room temperature.[1] Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 13321-74-9 | [1][2] |

| Molecular Formula | C₉H₁₁BrO₂ | [2] |

| Molecular Weight | 231.09 g/mol | [1] |

| IUPAC Name | 1-bromo-2,5-dimethoxy-4-methylbenzene | [3] |

| Synonyms | This compound | [3] |

| InChI Key | YDRBZEYUYXQONG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC(Br)=C(OC)C=C1C | [3] |

Table 2: Physical Properties

| Property | Value | Reference |

| Physical Form | Solid, Crystals or Crystalline Powder | [1] |

| Melting Point | 77-78 °C | [1] |

| Boiling Point | 270.4 °C at 760 mmHg | [1] |

| Solubility | Soluble in organic solvents such as alcohols and ethers. | |

| Purity | Typically ≥98% | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 2,5-dimethoxytoluene. The methoxy groups are activating and ortho-, para-directing, while the methyl group is also activating and ortho-, para-directing. The substitution pattern is determined by the combined directing effects of these groups.

Experimental Protocol: Bromination of 2,5-dimethoxytoluene

This protocol is based on analogous bromination reactions of substituted dimethoxybenzenes.[2]

Materials:

-

2,5-dimethoxytoluene

-

Bromine

-

Chloroform

-

Sodium bisulfite solution (10%)

-

Sodium carbonate solution (10%)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethoxytoluene in chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in chloroform dropwise to the stirred solution of 2,5-dimethoxytoluene.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by washing the organic layer with a 10% sodium bisulfite solution to remove any unreacted bromine.

-

Subsequently, wash the organic layer with a 10% sodium carbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Safety and Handling

This compound is classified as a harmful and irritant substance.[1] Standard laboratory safety precautions should be observed when handling this compound.

Table 3: Hazard and Precautionary Statements

| Category | Statements | Reference |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |

| Precautionary Statements | P264, P270, P280, P302+P352, P330, P362+P364, P501 | [1] |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or under a fume hood.

Storage:

-

Store at room temperature in a dry, well-ventilated place.[1]

-

Keep the container tightly closed.

Applications and Biological Context

This compound serves as an intermediate in organic synthesis. It is a precursor for the synthesis of more complex molecules, including potential drug candidates and bioactive compounds. For instance, it has been used in the preparation of anti-cancer drug intermediates.

Signaling Pathway Involvement of Structurally Related Compounds

Currently, there is no direct evidence in the scientific literature detailing the involvement of this compound in specific biological signaling pathways. However, structurally related compounds, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and 4-Bromo-2,5-dimethoxyamphetamine (DOB), are well-characterized psychoactive substances that act as potent agonists at serotonin 5-HT₂A and 5-HT₂C receptors.[4][5] The hallucinogenic effects of these compounds are primarily mediated by their interaction with the 5-HT₂A receptor, a G-protein coupled receptor (GPCR).

Caption: Simplified 5-HT₂A receptor signaling pathway for the structural analog 2C-B.

Metabolism of Structurally Related Compounds

The metabolism of this compound has not been extensively studied. However, the metabolic pathways of the related compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have been investigated in various species, including humans. The primary metabolic routes for 2C-B involve oxidative deamination, O-demethylation, and subsequent conjugation.[6]

Caption: Major metabolic pathways of the structural analog 2C-B.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, though appropriate safety measures are necessary for its handling. While direct biological activity data for this specific compound is lacking, the known pharmacology of its structural analogs suggests that derivatives of this compound could be of interest in the development of new therapeutic agents, particularly those targeting the serotonergic system. Further research is warranted to explore the potential biological activities and applications of this compound and its derivatives.

References

- 1. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. psasir.upm.edu.my [psasir.upm.edu.my]

- 3. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2,5-dimethoxytoluene: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethoxytoluene is a halogenated aromatic organic compound that serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its specific substitution pattern, featuring a bromine atom and two methoxy groups on a toluene scaffold, imparts unique reactivity and makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 13321-74-9 | [1] |

| Molecular Formula | C₉H₁₁BrO₂ | [2][3] |

| Molecular Weight | 231.09 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 77-78 °C | [1] |

| 80-82 °C | [4] | |

| Boiling Point | 270.4 °C at 760 mmHg | [1] |

| 160 °C at 30 Torr | [4] | |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in alcohols and ethers. Insoluble in water. | [4][5] |

| Flash Point | 114.2 ± 21.4 °C | [4] |

| Refractive Index | 1.526 | [4] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR | Spectrum available | [6] |

| ¹³C NMR | Spectrum available | [6] |

| Mass Spectrometry | Predicted m/z values for various adducts available. [M+H]⁺: 231.00153 | [2] |

| IR Spectroscopy | Spectrum available | [6] |

Experimental Protocols

A reliable method for the synthesis of this compound is the electrophilic bromination of 2,5-dimethoxytoluene. The following protocol is adapted from established procedures for the bromination of related aromatic compounds.

Synthesis of this compound

Materials:

-

2,5-Dimethoxytoluene

-

Bromine

-

Chloroform

-

Hydrazine hydrate (98%)

-

Potassium hydroxide

-

Diethylene glycol

-

Diethyl ether

-

Calcium chloride

Procedure:

-

Bromination: Dissolve 2,5-dimethoxytoluene in chloroform. To this solution, add a solution of bromine in chloroform dropwise at room temperature while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to a Wolff-Kishner reduction.

-

Purification (Wolff-Kishner Reduction): A mixture of the crude bromo compound, hydrazine hydrate, and potassium hydroxide in diethylene glycol is heated to reflux at 130°C for 1 hour. The condenser is then removed, and the temperature is raised to 150°C and refluxed for an additional 1.5 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The ether layer is washed with water and dried over anhydrous calcium chloride.

-

Final Purification: The solvent is removed, and the resulting solid product is purified by sublimation to yield this compound as a white solid.

Safety Precautions: Bromine is highly corrosive and toxic; handle with appropriate personal protective equipment in a well-ventilated fume hood. Chloroform is a suspected carcinogen. Diethyl ether is highly flammable.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of a substituted aromatic compound. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of new carbon-carbon bonds. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will influence the position of the incoming group.

The compound should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents.[4][5]

Potential Applications in Drug Discovery

While this compound itself is not known to have significant biological activity, it serves as a crucial intermediate in the synthesis of pharmacologically active molecules.[4] Its structural motifs are found in compounds with diverse biological effects.

Precursor to Psychoactive Compounds

The 2,5-dimethoxy-4-substituted phenethylamine and amphetamine class of compounds are well-known for their hallucinogenic properties. For instance, 4-bromo-2,5-dimethoxyamphetamine (DOB) is a potent serotonin receptor agonist.[7][8] The synthesis of such compounds often involves intermediates structurally related to this compound.

Scaffold for Anticancer Agents

Derivatives of brominated and methoxylated aromatic compounds have been investigated for their potential as anticancer agents.[4] The specific substitution pattern can be modified to optimize cytotoxic activity against various cancer cell lines.

Predicted Metabolic Pathways

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Plausible Metabolic Pathway

References

- 1. This compound | 13321-74-9 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C9H11BrO2) [pubchemlite.lcsb.uni.lu]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. biosynce.com [biosynce.com]

- 5. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound(13321-74-9) 1H NMR spectrum [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Bromo-2,5-dimethoxytoluene from Hydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the multi-step synthesis of 4-Bromo-2,5-dimethoxytoluene, a key intermediate in various research and development applications, starting from the readily available precursor, hydroquinone. The synthesis is presented as a three-stage process: methylation of hydroquinone to 1,4-dimethoxybenzene, subsequent formylation and reduction to obtain 2,5-dimethoxytoluene, and finally, regioselective bromination to yield the target compound.

Stage 1: Methylation of Hydroquinone to 1,4-Dimethoxybenzene

The initial step involves the exhaustive methylation of the hydroxyl groups of hydroquinone to form 1,4-dimethoxybenzene (also known as hydroquinone dimethyl ether). Various methods exist for this transformation, with the use of dimethyl sulfate in an alkaline medium being a common and high-yielding approach.[1][2][3] An alternative method utilizing the less toxic dimethyl carbonate under microwave irradiation also provides excellent yields.[4]

Experimental Protocol: Methylation using Dimethyl Sulfate

This procedure is adapted from a high-yield industrial synthesis method.[1]

-

To a three-necked flask equipped with a mechanical stirrer, add 300 mL of water, 30g of hydroquinone, and 55g of 30% sodium hydroxide solution.

-

Stir the mixture and heat it in a water bath to 55°C.

-

At this temperature, slowly add 45g of dimethyl sulfate dropwise over approximately 30 minutes.

-

After the addition is complete, maintain the reaction mixture at 55°C for one hour.

-

Following the one-hour hold, add the remaining 25g of 30% sodium hydroxide solution over 15-20 minutes.

-

Increase the temperature to 102-103°C and continue the reaction for 5-7 hours.

-

Upon completion, rearrange the apparatus for steam distillation and introduce direct steam.

-

Collect the distillate until it runs clear, indicating that no more product is being carried over.

-

Cool the distillate, which will cause the product to solidify.

-

Collect the white solid product by filtration and dry it to obtain 1,4-dimethoxybenzene.

| Parameter | Value | Reference |

| Starting Material | Hydroquinone | [1] |

| Reagents | Dimethyl Sulfate, Sodium Hydroxide | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | 55°C, then 102-103°C | [1] |

| Reaction Time | ~8 hours | [1] |

| Yield | 86-91% | [1] |

| Melting Point | 55-56°C | [3] |

Stage 2: Synthesis of 2,5-Dimethoxytoluene from 1,4-Dimethoxybenzene

Direct Friedel-Crafts methylation of 1,4-dimethoxybenzene to introduce a single methyl group is challenging due to the high activation of the ring, which can lead to polysubstitution. A more controlled and reliable two-step approach is therefore employed. This involves the formylation of 1,4-dimethoxybenzene to produce 2,5-dimethoxybenzaldehyde, followed by the reduction of the aldehyde functional group to a methyl group.

Step 2a: Formylation of 1,4-Dimethoxybenzene

Several methods can be used for the formylation of activated aromatic rings, including the Vilsmeier-Haack and Gattermann reactions.[5][6] The Gattermann reaction, using zinc cyanide and hydrogen chloride, has been reported to give good yields for this specific transformation.

This protocol is based on a reported synthesis of 2,5-dimethoxybenzaldehyde.[6]

-

In a three-necked flask equipped with a mercury-sealed stirrer, a reflux condenser, and a gas inlet tube, place 1,4-dimethoxybenzene (30 g), dry benzene (90 ml), and zinc cyanide (40.4 g).

-

Cool the mixture in an ice bath and pass dry hydrogen chloride gas through it with rapid stirring until the solution is saturated.

-

Add finely powdered aluminum chloride (44 g) and raise the temperature to 45°C.

-

Maintain this temperature for 3-5 hours while continuing to pass a slow stream of HCl through the mixture.

-

Pour the reaction mixture into 500 ml of 3N HCl and reflux for 30 minutes.

-

After cooling, add ethyl acetate (200 ml), separate the organic layer, and extract the aqueous layer again with ethyl acetate.

-

Combine the organic extracts, dry over an appropriate drying agent, and remove the solvent under reduced pressure.

-

The remaining oil is purified by vacuum distillation to yield 2,5-dimethoxybenzaldehyde.

Step 2b: Reduction of 2,5-Dimethoxybenzaldehyde

The aldehyde group is efficiently reduced to a methyl group using the Wolff-Kishner reduction. The Huang-Minlon modification of this reaction is particularly effective, offering high yields and shorter reaction times by allowing for the distillation of water and excess hydrazine.[7][8][9]

-

Place the 2,5-dimethoxybenzaldehyde, 85% hydrazine hydrate, and three equivalents of sodium hydroxide in a flask with a high-boiling solvent such as diethylene glycol.

-

Reflux the mixture to allow for the formation of the hydrazone.

-

After hydrazone formation is complete (typically after 1 hour), arrange the apparatus for distillation and remove the water and excess hydrazine until the reaction temperature rises to approximately 200°C.[8]

-

Maintain the reaction at this high temperature for 3-5 hours to allow for the decomposition of the hydrazone and evolution of nitrogen gas.

-

After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts, dry, and remove the solvent to yield 2,5-dimethoxytoluene.

| Parameter | Value | Reference |

| Step 2a: Formylation | ||

| Starting Material | 1,4-Dimethoxybenzene | [6] |

| Method | Gattermann Reaction | [6] |

| Reagents | Zn(CN)₂, HCl, AlCl₃ | [6] |

| Yield | 73% | [6] |

| Boiling Point | 154°C / 18 mmHg | [6] |

| Step 2b: Reduction | ||

| Starting Material | 2,5-Dimethoxybenzaldehyde | [7][8] |

| Method | Wolff-Kishner (Huang-Minlon) | [7][8] |

| Reagents | Hydrazine Hydrate, NaOH or KOH | [7][8] |

| Yield | Excellent (typically >80%) | [8][10] |

Stage 3: Bromination of 2,5-Dimethoxytoluene

The final step is the regioselective bromination of 2,5-dimethoxytoluene. The two methoxy groups and the methyl group are all ortho-, para-directing. The position para to the methyl group and ortho to a methoxy group (C4) is sterically accessible and electronically activated, making it the preferred site for electrophilic substitution.

Experimental Protocol: Bromination with Bromine in Chloroform

This procedure is adapted from a literature method confirming the structure of the bromination product.[11]

-

Dissolve 2,5-dimethoxytoluene in chloroform.

-

Slowly add a solution of bromine in chloroform to the reaction mixture, maintaining control over the reaction temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture with a solution of sodium bisulfite to quench any excess bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give pure this compound.

| Parameter | Value | Reference |

| Starting Material | 2,5-Dimethoxytoluene | [11] |

| Reagents | Bromine, Chloroform | [11] |

| Yield | Not specified, but described as the sole product | [11] |

| Melting Point | 87-88°C | [11] |

Synthesis Workflow and Logic

The following diagrams illustrate the overall synthetic pathway and the logic for the chosen two-step conversion of 1,4-dimethoxybenzene to 2,5-dimethoxytoluene.

Caption: Overall synthetic pathway from hydroquinone to this compound.

Caption: Rationale for selecting the indirect formylation-reduction pathway.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Sciencemadness Discussion Board - 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. grabmyessay.com [grabmyessay.com]

- 4. Sciencemadness Discussion Board - 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Synthesis of 2,5-dimethoxybenzaldehyde , Hive Chemistry Discourse [chemistry.mdma.ch]

- 7. jk-sci.com [jk-sci.com]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Bromination of 1,4-Dimethoxytoluene to Yield 4-Bromo-2,5-dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2,5-dimethoxytoluene through the electrophilic bromination of 1,4-dimethoxytoluene. This synthesis is a crucial step in the preparation of various compounds with significant applications in medicinal chemistry and materials science. This document outlines the chemical properties of the reactants and products, a detailed experimental protocol, and a discussion of the underlying reaction mechanism.

Compound Data Summary

The physical and chemical properties of the starting material and the final product are summarized in the tables below for easy reference.

Table 1: Properties of 1,4-Dimethoxytoluene (2,5-Dimethoxytoluene)

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | - |

| Melting Point | - |

| Boiling Point | - |

| Solubility | - |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁BrO₂ |

| Molecular Weight | 231.09 g/mol |

| Appearance | White solid |

| Melting Point | 77-78 °C |

| Boiling Point | 270.4 °C at 760 mmHg |

| Solubility | Soluble in chloroform |

Theoretical Background: Electrophilic Aromatic Substitution

The synthesis of this compound from 1,4-dimethoxytoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, a bromine atom, acting as an electrophile, replaces a hydrogen atom on the aromatic ring.

The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the benzene ring: the two methoxy (-OCH₃) groups and the methyl (-CH₃) group. Both methoxy and methyl groups are activating, ortho-, para-directing groups. This means they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and they direct the incoming electrophile to the positions ortho and para to themselves.

In the case of 1,4-dimethoxytoluene, the two methoxy groups are in the 1 and 4 positions, and the methyl group is at the 2 position (or an equivalent isomer). The positions ortho to the methoxy groups and ortho/para to the methyl group are highly activated. The bromine atom will preferentially substitute at the most sterically accessible and electronically enriched position, which is the 5-position, yielding this compound.

Experimental Protocol

This section provides a detailed methodology for the bromination of 1,4-dimethoxytoluene. This protocol is synthesized from established procedures for similar compounds.

Materials:

-

1,4-Dimethoxytoluene (2,5-Dimethoxytoluene)

-

Bromine (Br₂)

-

Chloroform (CHCl₃) or Glacial Acetic Acid

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1,4-dimethoxytoluene in a suitable solvent such as chloroform or glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine in the same solvent to the cooled, stirring solution of 1,4-dimethoxytoluene using a dropping funnel. The addition should be done dropwise to control the reaction temperature and prevent the formation of byproducts. The reaction mixture will typically develop a reddish-brown color due to the presence of bromine.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting material), quench the excess bromine by adding a solution of sodium thiosulfate. The reddish-brown color should disappear.

-

Extraction: Transfer the reaction mixture to a separatory funnel. If the solvent is chloroform, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. If glacial acetic acid was used as the solvent, dilute the mixture with water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Then, wash the organic extracts as described.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Table 3: Summary of Reaction Conditions and Expected Yield

| Parameter | Value/Condition |

| Starting Material | 1,4-Dimethoxytoluene |

| Brominating Agent | Bromine (Br₂) |

| Solvent | Chloroform or Glacial Acetic Acid |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 1-4 hours (monitor by TLC) |

| Purification Method | Recrystallization or Column Chromatography |

| Expected Yield | Moderate to high |

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Reaction mechanism of the electrophilic bromination.

Caption: Experimental workflow for the synthesis.

solubility of 4-Bromo-2,5-dimethoxytoluene in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 4-Bromo-2,5-dimethoxytoluene is limited. This guide provides qualitative solubility information based on available data and outlines a comprehensive, generalized experimental protocol for determining the precise solubility of this compound in various organic solvents.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a solid compound like this compound, solubility is defined as the maximum concentration that can be dissolved in a given solvent at a specific temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[1] Key factors influencing solubility include the chemical structure of the solute and solvent, temperature, and pressure.[1]

Known Solubility Profile of this compound

To facilitate research and development, the following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Diethyl Ether | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Acetonitrile | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the widely used shake-flask method, a reliable technique for measuring equilibrium solubility.[4]

Materials and Equipment:

-

This compound (solid, purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC-MS, NMR)[1][5]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility in mg/mL or g/100mL using the measured concentration and the dilution factor.

-

Convert the solubility to molar solubility (mol/L) using the molecular weight of this compound (231.09 g/mol ).[6]

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound.

Logical Flow for Qualitative Solubility Testing

For rapid preliminary assessment, a qualitative solubility testing scheme can be employed. This can provide initial insights into the compound's characteristics and guide the selection of solvents for quantitative analysis.[7][8][9]

Caption: A decision tree for the qualitative analysis of a compound's solubility.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound | 13321-74-9 [sigmaaldrich.cn]

- 3. biosynce.com [biosynce.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. lifechemicals.com [lifechemicals.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

potential applications of 4-Bromo-2,5-dimethoxytoluene in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethoxytoluene, a substituted aromatic compound, represents a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive bromine atom, electron-donating methoxy groups, and a modifiable methyl group, provide a rich platform for the synthesis of a diverse array of complex molecules with potential therapeutic applications. While direct biological activity of this compound itself is not extensively documented, its utility as a chemical intermediate is significant. This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role as a precursor for various molecular scaffolds and outlining key synthetic transformations and potential therapeutic targets.

Chemical Properties and Reactivity

This compound, with the CAS number 13321-74-9, is a solid at room temperature. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, serving as a handle to introduce a wide range of substituents. The electron-donating nature of the two methoxy groups at positions 2 and 5 activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The methyl group at the 1-position can be functionalized, for instance, through oxidation to an aldehyde or a carboxylic acid, further expanding the synthetic possibilities.

Potential Therapeutic Applications

Based on the biological activities of structurally related compounds, derivatives of this compound hold potential in several therapeutic areas. One notable application is in the synthesis of anticancer agents.[1]

Anticancer and Antioxidant Agents

Derivatives of structurally similar bromophenols have demonstrated significant antioxidant and anticancer properties. This suggests that modifications of the this compound core could lead to novel compounds with similar activities. The synthesis of biaryl compounds, stilbene analogs, or other complex heterocyclic systems through cross-coupling reactions could yield molecules with the potential to modulate signaling pathways involved in cancer cell proliferation and survival.

Psychoactive Compounds and Neurological Research

It is important to note that the structurally related compound, 4-bromo-2,5-dimethoxybenzaldehyde, is a well-known precursor in the synthesis of the psychoactive phenethylamine 2C-B. Oxidation of the methyl group of this compound would yield this benzaldehyde, highlighting a potential, though not strictly medicinal, application in the synthesis of research chemicals for neuroscience.

Synthetic Utility and Key Transformations

The true value of this compound in medicinal chemistry lies in its versatility as a synthetic intermediate. The following sections detail key chemical transformations that can be employed to generate diverse molecular scaffolds.

Oxidation of the Methyl Group

The methyl group can be oxidized to a formyl group (-CHO) to produce 4-bromo-2,5-dimethoxybenzaldehyde, or further to a carboxyl group (-COOH) to yield 4-bromo-2,5-dimethoxybenzoic acid. These functional groups are pivotal for a variety of subsequent reactions, including the synthesis of phenethylamines, Schiff bases, and amides.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is a key functional group for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between this compound and a boronic acid or ester. This is a powerful method for the synthesis of biaryl compounds, which are common motifs in biologically active molecules.

-

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of substituted alkynes. These can be further elaborated into various heterocyclic systems.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond between this compound and an amine. This is a crucial transformation for the synthesis of anilines and their derivatives, which are present in numerous pharmaceuticals.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13321-74-9 |

| Molecular Formula | C₉H₁₁BrO₂ |

| Molecular Weight | 231.09 g/mol |

| Melting Point | 77-78 °C[2] |

| Boiling Point | 270.4 °C at 760 mmHg[2] |

| Appearance | Solid[3] |

Experimental Protocols

The following are generalized protocols for key synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Oxidation of this compound to 4-Bromo-2,5-dimethoxybenzaldehyde

This protocol is a general method for the oxidation of a benzylic methyl group to an aldehyde.

Materials:

-

This compound

-

Oxidizing agent (e.g., Cerium (IV) ammonium nitrate, Manganese dioxide)

-

Solvent (e.g., Acetonitrile, Dichloromethane)

-

Aqueous solution for workup (e.g., Sodium bicarbonate solution)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the oxidizing agent portion-wise to the stirred solution at an appropriate temperature (this may range from room temperature to reflux, depending on the oxidant).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding an appropriate aqueous solution.

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 4-bromo-2,5-dimethoxybenzaldehyde.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Inert gas atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (1-10 mol%)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., Tetrahydrofuran, N,N-Dimethylformamide)

-

Inert gas atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent and the base.

-

Add the terminal alkyne dropwise to the stirred mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired alkyne derivative.

Protocol 4: Buchwald-Hartwig Amination of this compound with an Amine

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos) (1-1.2 times the palladium)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

-

Inert gas atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base to a Schlenk tube.

-

Add the solvent, followed by this compound and the amine.

-

Seal the tube and heat the reaction mixture with stirring to the required temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.

Visualizations

Caption: Synthetic pathways from this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry. While its direct biological applications are not yet well-defined, its utility in the synthesis of diverse molecular architectures through oxidation and palladium-catalyzed cross-coupling reactions is evident. The exploration of derivatives of this compound, guided by the known biological activities of structurally related molecules, presents a promising avenue for the discovery of novel therapeutic agents, particularly in the areas of oncology and antioxidant research. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for researchers to unlock the full potential of this versatile chemical intermediate.

References

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-2,5-dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety and handling precautions for 4-Bromo-2,5-dimethoxytoluene (CAS No. 13321-74-9). The information herein is compiled to ensure the safe use of this compound in a laboratory and research setting, targeting professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, with the synonym 1-bromo-2,5-dimethoxy-4-methylbenzene, is a solid organic compound. Its key physical and chemical properties are summarized below, providing essential data for handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO₂ | |

| Molecular Weight | 231.09 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 77-78 °C; 80-82 °C | [1] |

| Boiling Point | 270.4 °C at 760 mmHg; 160 °C at 30 Torr | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 114.2 ± 21.4 °C | [1] |

| Solubility | Soluble in organic solvents (e.g., alcohols, ethers) | [1] |

| Purity | Typically ≥98% |

Hazard Identification and Classification

This compound is classified as a harmful substance.[1] Exposure can pose risks to health, and appropriate precautions are mandatory.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Signal Word: Warning[2]

Hazard Pictogram: [2]

-

GHS07 (Exclamation Mark)

Precautionary Statements: [2][3]

-

P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.

-

P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Use

Due to its hazardous nature, strict protocols must be followed when handling this compound. The following outlines a general experimental workflow for its use in a laboratory setting.

3.1. Personal Protective Equipment (PPE) Before handling, ensure the following PPE is worn:

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses with side shields or chemical goggles.[1][2]

-

Lab Coat: A standard laboratory coat.

-

Respiratory Protection: If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator is necessary.[3][4]

3.2. Engineering Controls

-

Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.

-

Ventilation: The laboratory must be well-ventilated.[2]

-

Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible.[3][5]

3.3. Weighing and Dispensing Protocol

-

Designate a specific area within the fume hood for handling the compound.

-

Place a weigh boat on a tared analytical balance.

-

Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.

-

Avoid generating dust during transfer.[4]

-

Securely close the main container immediately after dispensing.

-

Clean any spills within the fume hood immediately using appropriate methods.[4]

3.4. Dissolution and Reaction Setup

-

Add the weighed solid to the reaction vessel inside the fume hood.

-

Slowly add the desired solvent to dissolve the compound.

-

Once dissolved, the risk of airborne dust is minimized, but standard precautions for handling chemical solutions should be maintained.

Storage and Disposal

4.1. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

-

Keep away from incompatible materials such as oxidants and acids.[1]

-

The storage temperature is generally room temperature.[1]

4.2. Disposal

-

Dispose of waste material and empty containers in accordance with local, regional, and national environmental regulations.[5]

-

Waste should be handled as hazardous and disposed of via an approved waste disposal plant.[5]

Emergency Procedures

5.1. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] Remove contaminated clothing. If skin irritation persists, get medical advice.[5]

-

Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[2][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[2] Clean mouth with water and drink plenty of water afterwards.[5] Seek immediate medical attention.

5.2. Accidental Release Measures

-

Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] Clean the area with a wet cloth or paper towels.

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[4] Contain the spill and collect the material for disposal.

Visual Guides

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

References

Stability of 4-Bromo-2,5-dimethoxytoluene Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 4-Bromo-2,5-dimethoxytoluene under acidic and basic conditions. The document outlines potential degradation pathways, proposes detailed experimental protocols for forced degradation studies, and discusses analytical methodologies for the identification and quantification of the parent compound and its degradants. This guide is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other applications where the stability of this compound is a critical parameter.

Introduction

This compound is a substituted aromatic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmacologically active molecules. Understanding its stability under different pH conditions is crucial for ensuring the quality, safety, and efficacy of any product in which it is used. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[1][2][3] This guide will delve into the theoretical and practical aspects of assessing the stability of this compound.

Chemical Structure and Potential Degradation Sites

The chemical structure of this compound features several key functional groups that can be susceptible to degradation under acidic or basic conditions.

-

Methoxy Groups (-OCH₃): The ether linkages of the two methoxy groups are potential sites for hydrolysis, particularly under acidic conditions, which could lead to the formation of phenolic derivatives.[4]

-

Bromo Group (-Br): The carbon-bromine bond on the aromatic ring could be susceptible to cleavage, although this typically requires more forcing conditions.

-

Aromatic Ring: The electron-rich aromatic ring can be susceptible to electrophilic attack or oxidation under certain stress conditions.

Predicted Degradation Pathways

Based on the chemical structure, two primary degradation pathways are anticipated under acidic and basic stress conditions: hydrolysis of the methoxy groups.

Acid-Catalyzed Degradation

Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of one or both methoxy groups. The reaction is initiated by the protonation of the ether oxygen, making the methyl group a better leaving group.

Caption: Proposed acid-catalyzed degradation pathway.

Base-Catalyzed Degradation

While aromatic ethers are generally more stable under basic conditions compared to acidic conditions, degradation can still occur, particularly at elevated temperatures. The potential for nucleophilic aromatic substitution to replace the bromo group or demethylation is a possibility, though less likely than acid-catalyzed hydrolysis of the methoxy groups.

Caption: General scheme for base-catalyzed degradation.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed based on general guidelines for forced degradation studies and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.[2][3][5]

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Acidic Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Condition: To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubation: Incubate the solution at 60°C.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 M sodium hydroxide.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Basic Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Condition: To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubation: Incubate the solution at 60°C.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 M hydrochloric acid.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and structured format to facilitate comparison and analysis. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is challenged without generating secondary degradation products that may not be relevant under normal storage conditions.[2]

Table 1: Hypothetical Degradation of this compound under Acidic Conditions (0.1 M HCl at 60°C)

| Time (hours) | % this compound Remaining | % Degradation Product 1 (e.g., 4-Bromo-5-methoxy-2-methylphenol) |

| 0 | 100.0 | 0.0 |

| 2 | 95.2 | 4.8 |

| 4 | 90.5 | 9.5 |

| 8 | 82.1 | 17.9 |

| 12 | 74.3 | 25.7 |

| 24 | 60.8 | 39.2 |

Table 2: Hypothetical Degradation of this compound under Basic Conditions (0.1 M NaOH at 60°C)

| Time (hours) | % this compound Remaining | % Degradation Product 2 (e.g., Unidentified) |

| 0 | 100.0 | 0.0 |

| 2 | 99.8 | 0.2 |

| 4 | 99.5 | 0.5 |

| 8 | 98.9 | 1.1 |

| 12 | 98.2 | 1.8 |

| 24 | 96.5 | 3.5 |

Note: The data presented in these tables is illustrative and not based on actual experimental results.

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique for this purpose.[6]

HPLC Method Parameters (Illustrative)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector at a wavelength determined by the UV spectrum of this compound and its potential degradants. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Identification of Degradation Products

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of degradation products.[7][8][9][10][11]

-

LC-MS: Coupling the HPLC system to a mass spectrometer allows for the determination of the molecular weight of the degradation products, aiding in their identification.

-

NMR: Isolation of the degradation products followed by NMR analysis (¹H, ¹³C, and 2D-NMR) can provide definitive structural information.[10][11]

Conclusion

References

- 1. jetir.org [jetir.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ijmr.net.in [ijmr.net.in]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2,5-dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds prevalent in many pharmaceutical compounds. This document provides a detailed protocol for the Suzuki coupling of 4-Bromo-2,5-dimethoxytoluene with arylboronic acids. The substrate, this compound, is an electron-rich and potentially sterically hindered aryl bromide. These characteristics can present challenges, such as a slower rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1] Therefore, the selection of an appropriate catalyst, ligand, and base is crucial for achieving high yields. These notes offer a robust starting point and optimization strategies for researchers employing this substrate in drug discovery and development.

Data Presentation

The choice of base is a critical parameter in the Suzuki-Miyaura coupling. For electron-rich substrates, stronger, non-nucleophilic bases are often preferred. The following table summarizes the impact of different bases on the yield of a Suzuki coupling reaction between a structurally similar electron-rich aryl boronic acid, (4-Bromo-2,5-dimethoxyphenyl)boronic acid, and 4-bromoanisole.[2] This data provides a strong rationale for the selection of the base in the protocol for this compound.

| Entry | Base | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |

| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |

| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |

Experimental Protocols

This section details two recommended protocols for the Suzuki coupling of this compound with a generic arylboronic acid. Protocol A employs a classic palladium catalyst, while Protocol B utilizes a more modern catalyst system often effective for challenging substrates.

Materials and Equipment

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂]

-

Ligand (for Protocol B): SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Base: Anhydrous Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: Anhydrous 1,4-Dioxane and Degassed Deionized Water

-

Schlenk flask or reaction vial with a screw cap and septum

-

Magnetic stirrer and hotplate with an oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate, brine, and anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Protocol A: Standard Conditions with Pd(PPh₃)₄

This protocol is a reliable starting point for the Suzuki coupling of this compound.

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.

-

Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent (5 mL per mmol of aryl bromide) to the flask via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir the reaction vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.[1]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][2]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1][2]

Protocol B: Enhanced Catalysis with Pd(OAc)₂/SPhos

For challenging couplings or to improve yields, a more active catalyst system is recommended.

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[1]

-

Degassing: Seal the flask and perform at least three vacuum/backfill cycles with an inert gas.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL per mmol of aryl bromide) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C in a preheated oil bath with vigorous stirring.

-

Monitoring, Workup, and Purification: Follow steps 5-7 as described in Protocol A.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general laboratory workflow for performing the Suzuki coupling reaction as described in the protocols.

Caption: Experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 4-Bromo-2,5-dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction with 4-Bromo-2,5-dimethoxytoluene. This reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, enabling the creation of complex molecular architectures from readily available starting materials.

Introduction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This powerful transformation is widely employed in the synthesis of substituted alkenes, which are key intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[3][4] this compound is a valuable building block, and its functionalization via the Heck reaction opens avenues to a diverse range of novel compounds.

The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent.[2] The choice of these components is critical for achieving high yields and selectivity. For an electron-rich aryl bromide like this compound, specific conditions may be required to optimize the reaction outcome.

Reaction Mechanism

The catalytic cycle of the Heck reaction is generally understood to involve the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][5]

-

Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the aryl-palladium bond.[3][6] This step forms a new carbon-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product.[3][6]

-

Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, allowing the catalytic cycle to continue.[3][6]

Key Experimental Parameters

Successful execution of the Heck reaction with this compound hinges on the careful selection of the following parameters:

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[2][7] Other common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) chloride (PdCl₂).[2]

-

Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often employed to stabilize the palladium catalyst and modulate its reactivity.[2][6] For electron-rich aryl bromides, the use of a ligand can be beneficial. In some cases, the reaction can proceed without an added ligand.[8]

-

Base: An inorganic or organic base is required to neutralize the hydrogen bromide generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst.[2] Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium acetate (NaOAc).[2]

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are frequently used to dissolve the reactants and facilitate the reaction.[9]

-

Alkene Coupling Partner: The Heck reaction is versatile and can be performed with a wide range of alkenes. Acrylates, styrenes, and other electron-deficient alkenes are particularly good substrates.[2]

-

Temperature: The reaction is typically heated to temperatures between 80 °C and 140 °C to ensure a reasonable reaction rate.[10]

Experimental Protocols

Below are two representative protocols for the Heck reaction of this compound with a generic acrylate and styrene. These protocols are based on general procedures for similar aryl bromides and should be optimized for specific substrates.

Protocol 1: Heck Reaction with an Acrylate

This protocol describes the coupling of this compound with a generic acrylate (e.g., ethyl acrylate).

Materials:

-

This compound

-

Acrylate (e.g., ethyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

-

Add potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Add anhydrous N,N-dimethylformamide (5 mL).

-

Add the acrylate (1.5 mmol, 1.5 equiv) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted acrylate.

Protocol 2: Heck Reaction with a Styrene

This protocol outlines the coupling of this compound with a generic styrene.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN), anhydrous

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

-

Add palladium(II) acetate (0.01 mmol, 1 mol%).

-

Add anhydrous acetonitrile (5 mL).

-

Add triethylamine (1.5 mmol, 1.5 equiv).

-

Add the styrene (1.2 mmol, 1.2 equiv) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove any precipitated salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired substituted styrene.

Data Presentation

The following tables summarize typical reaction conditions and potential outcomes for the Heck reaction of this compound. These are representative examples and actual results may vary depending on the specific substrates and optimized conditions.

Table 1: Reaction Conditions for Heck Coupling with Acrylates

| Parameter | Condition |

| Aryl Halide | This compound |

| Alkene | Ethyl acrylate |

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | PPh₃ (4 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | DMF |

| Temperature | 120 °C |

| Time | 12-24 h |

| Yield | Good to Excellent |

Table 2: Reaction Conditions for Heck Coupling with Styrenes

| Parameter | Condition |

| Aryl Halide | This compound |

| Alkene | Styrene |

| Catalyst | Pd(OAc)₂ (1 mol%) |

| Ligand | None |

| Base | Et₃N (1.5 equiv) |

| Solvent | Acetonitrile |

| Temperature | 100 °C |

| Time | 8-16 h |

| Yield | Good |

Visualizations

The following diagrams illustrate the general mechanism of the Heck reaction and a typical experimental workflow.